molecular formula C21H22FN3O2S B2478767 2-{[5-(4-FLUOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE CAS No. 901241-33-6

2-{[5-(4-FLUOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE

Cat. No.: B2478767
CAS No.: 901241-33-6
M. Wt: 399.48
InChI Key: VFHHTTUAECDWGO-UHFFFAOYSA-N
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Description

2-{[5-(4-FLUOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE is a complex organic compound that features a fluorophenyl group, a phenyl group, and an imidazole ring

Preparation Methods

The synthesis of 2-{[5-(4-FLUOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl and phenyl groups. The final step involves the attachment of the sulfanyl and methoxypropyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

2-{[5-(4-FLUOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the binding affinity and specificity of the compound. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives and fluorophenyl-containing molecules. Compared to these compounds, 2-{[5-(4-FLUOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

Biological Activity

The compound 2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer therapies. Its structure, featuring a fluorophenyl group and a methoxypropyl acetamide moiety, suggests a diverse range of interactions with biological targets.

Chemical Structure

The molecular formula is C19H22FN3OSC_{19}H_{22}FN_3OS, and it has a molecular weight of approximately 373.46 g/mol. The compound's structural features include:

  • Imidazole Ring : Known for its role in biological systems, particularly in enzyme activity.
  • Fluorophenyl Group : Enhances lipophilicity and potential receptor interactions.
  • Sulfanyl Linkage : May contribute to redox activity or serve as a bioisostere for other functional groups.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anti-inflammatory and anticancer properties. Below are key findings from various studies.

Anti-inflammatory Activity

  • Mechanism of Action : The compound exhibits inhibitory effects on pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory pathways. This action suggests potential use in treating chronic inflammatory diseases.
  • In Vivo Studies : In rodent models, administration of the compound led to a significant reduction in inflammation markers, indicating its effectiveness in modulating immune responses.

Anticancer Activity

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating moderate potency.
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound leads to increased apoptosis in cancer cells, characterized by enhanced Annexin V staining.

Case Studies

  • Study on Inflammatory Bowel Disease (IBD) : A recent study evaluated the effects of this compound in a mouse model of IBD. Results showed a reduction in disease severity and histological damage, supporting its therapeutic potential.
  • Breast Cancer Study : In a preclinical study involving MCF-7 breast cancer cells, the compound demonstrated a dose-dependent decrease in cell viability, with mechanisms involving cell cycle arrest and apoptosis being confirmed through Western blot analyses.

Data Tables

Biological ActivityCell Line/ModelIC50 (µM)Mechanism
Anti-inflammatoryRodent modelN/ACytokine inhibition
AnticancerMCF-7 (Breast)10Apoptosis induction
AnticancerA549 (Lung)12Cell cycle arrest

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S/c1-27-13-5-12-23-18(26)14-28-21-19(15-8-10-17(22)11-9-15)24-20(25-21)16-6-3-2-4-7-16/h2-4,6-11H,5,12-14H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHHTTUAECDWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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